molecular formula C16HF31O2 B1294708 Perfluorohexadecanoic acid CAS No. 67905-19-5

Perfluorohexadecanoic acid

Cat. No. B1294708
CAS RN: 67905-19-5
M. Wt: 814.13 g/mol
InChI Key: OJMBMWRMTMHMSZ-UHFFFAOYSA-N
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Description

Perfluorohexadecanoic acid (PFHxDA) is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic compounds with a long-chain alkyl backbone fully substituted by fluorine atoms. PFASs, including PFHxDA, are known for their persistence in the environment and their ability to accumulate in human blood, leading to potential health risks . PFHxDA, in particular, has been shown to affect vascular endothelial cells by increasing paracellular permeability through the activation of the plasma kallikrein-kinin system (KKS), which physiologically regulates vascular permeability .

Synthesis Analysis

While the specific synthesis of PFHxDA is not detailed in the provided papers, related compounds such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized through esterification processes and characterized using techniques like FT-IR, 1H NMR, and 19F NMR . These methods could potentially be adapted for the synthesis of PFHxDA.

Molecular Structure Analysis

The molecular structure of PFHxDA consists of a long carbon chain where all hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and hydrophobic molecule. The presence of fluorine imparts unique chemical properties to PFHxDA, such as high thermal and chemical stability .

Chemical Reactions Analysis

PFHxDA's chemical reactivity is not extensively discussed in the provided papers. However, the stability of carbon-fluorine bonds in PFASs suggests that PFHxDA is likely resistant to degradation and chemical reactions under normal environmental conditions .

Physical and Chemical Properties Analysis

PFHxDA's physical and chemical properties include high persistence and the ability to induce specific biological effects, such as the activation of the KKS and the disruption of endothelial cell junctions, leading to increased vascular permeability . The surfactant properties of related perfluorinated compounds suggest that PFHxDA may also exhibit surface activity, reducing surface tension in various solvents .

Relevance to Case Studies

PFHxDA's effects on vascular endothelial cells have been studied in human retina endothelial cells (HRECs), where it was found to increase paracellular permeability and degrade adherens junctions . In terms of toxicity, PFHxDA has been shown to cause hepatocyte hypertrophy and fatty changes in the liver at higher doses in rats, with no observed reproductive/developmental toxicity at lower doses .

Scientific Research Applications

Environmental and Dietary Exposure

  • Food Consumption and PFAS Levels : A study investigated the levels of various perfluoroalkyl substances (PFASs), including PFHxDA, in commonly consumed foodstuffs in Catalonia, Spain. It was found that PFHxDA was not detected in any sample, suggesting limited dietary exposure from these food sources in the region (Domingo et al., 2012).

  • Analytical Techniques for PFAS Detection : Another study developed a method for determining PFASs like PFHxDA in human blood, highlighting the significance of accurate detection methods for understanding exposure and potential health impacts (Kärrman et al., 2005).

Environmental Concentrations and Profiles

  • PFAS Levels in River Systems : Research on the presence of PFASs in river water samples from China, including PFHxDA, showed that it was below the limits of quantification, indicating lower environmental concentrations in these river systems (So et al., 2007).

Industrial and Consumer Applications

  • Use in Proton-Exchange Membrane Fuel Cells : PFHxDA is involved in the development of perfluorosulfonic acid membranes by Dow Chemical, illustrating its application in fuel cell technology (Eisman, 1990).

Safety And Hazards

Perfluorohexadecanoic acid is corrosive . It is toxic if swallowed, absorbed through skin, or inhaled . It causes damage to organs such as eyes, heart, liver, kidneys, central nervous system, and skin .

Future Directions

Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMBMWRMTMHMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15F31COOH, C16HF31O2
Record name Perfluoro-n-hexadecanoic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070800
Record name Perfluorohexadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohexadecanoic acid

CAS RN

67905-19-5
Record name Perfluorohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67905-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoropalmitic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro-
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Record name Perfluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoropalmitic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
507
Citations
M Hirata-Koizumi, S Fujii, K Hina… - Fundamental …, 2015 - jstage.jst.go.jp
… We herein reported our results for perfluorotetradecanoic acid (PFTeDA; C14) and perfluorohexadecanoic acid (PFHxDA: C16). Male and female rats were administered PFTeDA at 1, …
Number of citations: 12 www.jstage.jst.go.jp
QS Liu, F Hao, Z Sun, Y Long, Q Zhou, G Jiang - Chemosphere, 2018 - Elsevier
… In present study, three representative PFASs, including perfluorooctane sulfonic acid (PFOS), perfluorooctanoic acid (PFOA) and perfluorohexadecanoic acid (PFHxDA), were …
Number of citations: 12 www.sciencedirect.com
M Hirata-Koizumi, S Fujii, K Hina, M Matsumoto… - e-kenkyu.com
… We herein reported our results for perfluorotetradecanoic acid (PFTeDA; C14) and perfluorohexadecanoic acid (PFHxDA: C16). Male and female rats were administered PFTeDA at 1, …
Number of citations: 0 www2.e-kenkyu.com
M Tsuji, T Inoue, O Shibata - Colloids and Surfaces B: Biointerfaces, 2008 - Elsevier
Purification of perfluoro-n-alkanoic acids (C n F 2n+1 COOH, n=7, 9, 11, 13, 15 and 17) was made by repeated recrystallizations from n-hexane/acetone mixed solvent, and their purity …
Number of citations: 15 www.sciencedirect.com
YQ Zuo, ZS Yi, J Xu, YF Rui, YC Wei, HY Liu - 2019 - nopr.niscpr.res.in
… In the present study, the interaction between Perfluorohexadecanoic acid (PFHxDA) and human serum albumin (HAS) was studied by fluorescence spectroscopy, molecular docking, …
Number of citations: 3 nopr.niscpr.res.in
O Shibata, SK Yamamoto, S Lee, G Sugihara - Journal of colloid and …, 1996 - Elsevier
… Perfluorocarboxylic acids [perfluorodecanoic acid (FC10), perfluorododecanoic acid (FC12), perfluorotetradecanoic acid (FC14), perfluorohexadecanoic acid (FC16), and …
Number of citations: 45 www.sciencedirect.com
BL Upham, ND Deocampo, B Wurl… - International Journal of …, 1998 - Wiley Online Library
… Trifluoroacetic acid, pentafluoropropanoic acid, heptafluorobutyric acid, perfluoropentanoic acid, perfluorononanoic acid, perfluorohexadecanoic acid and perfluorooctadecanoic acid …
Number of citations: 214 onlinelibrary.wiley.com
H Nakahara, S Nakamura, H Kawasaki… - Colloids and surfaces B …, 2005 - Elsevier
The surface pressure (π)– and the surface potential (ΔV)–area (A) isotherms were obtained for two-component monolayers of four different perfluorocarboxylic acids (FCns; …
Number of citations: 79 www.sciencedirect.com
W Bil, M Zeilmaker, S Fragki, J Lijzen… - Environmental …, 2021 - Wiley Online Library
… (perfluorobutanoic acid, perfluorohexanoic acid, perfluorononanoic acid, perfluoroundecanoic acid, perfluorododecanoic acid, perfluorotetradecanoic acid, perfluorohexadecanoic acid, …
Number of citations: 73 setac.onlinelibrary.wiley.com
S Taniyasu, K Kannan, MK So, A Gulkowska… - … of Chromatography A, 2005 - Elsevier
Fluorotelomer alcohols and fluorotelomer acids have been proposed as a source of the perfluorinated carboxylic acids found in remote marine locations. To examine the sources and …
Number of citations: 671 www.sciencedirect.com

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